

Known IDO1 Inhibitors in Research

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Compound Focus: Ido-IN-14

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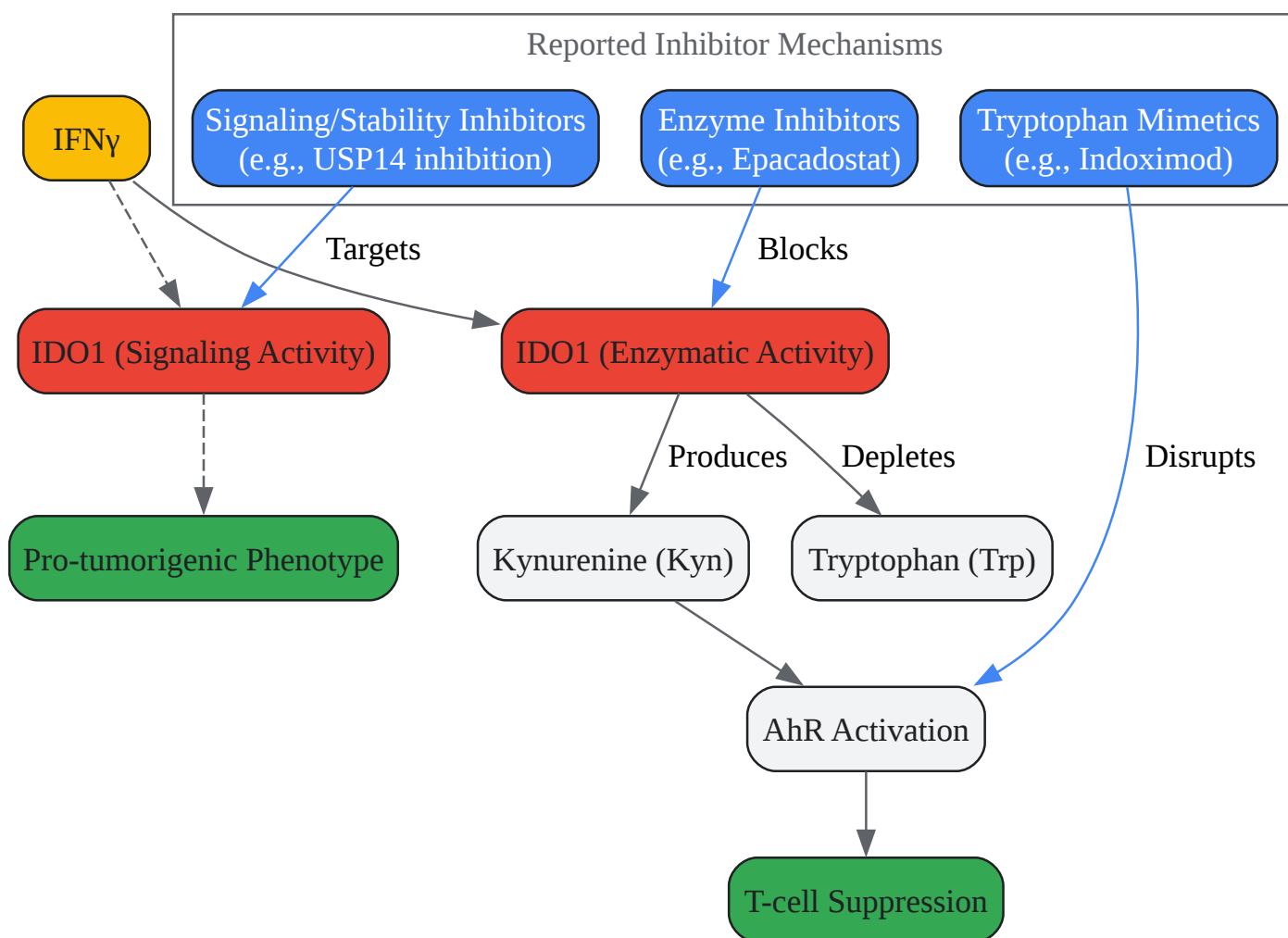
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To provide helpful context, the table below summarizes the key IDO1 inhibitors that are documented in recent scientific literature. This can serve as a reference point for understanding the landscape of IDO1 inhibitor development.

Inhibitor Name	Key Characteristics / Stage of Development	Reported Findings & Challenges
Epacadostat [1] [2] [3]	Selective IDO1 enzyme inhibitor; reached Phase III clinical trials.	Failed Phase III trial (ECHO-301/KENYNOTE-252) in melanoma; recent studies suggest it may stabilize a pro-tumorigenic signaling form of IDO1 [3].
BMS-986205 [1] [4]	IDO1 inhibitor; has been in clinical trials (Phase I-III).	-
Indoximod [1] [2] [5]	Tryptophan mimetic; thought to act on downstream signaling (e.g., mTOR).	-
Navoximod (NLG-919) [1] [2]	Selective IDO1 enzyme inhibitor; has been in early-stage clinical trials.	-

The IDO1 Pathway and Therapeutic Targeting

The indoleamine 2,3-dioxygenase 1 (IDO1) enzyme is a well-known immune checkpoint in the tumor microenvironment [4]. Its activity leads to T-cell suppression through tryptophan depletion and production of kynurenine (KYN), which activates the aryl hydrocarbon receptor (AhR) [6] [7] [8]. The following diagram illustrates this pathway and the mechanisms of different inhibitor types.



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